1,2-Dichloro-4-(iodomethyl)benzene

Description

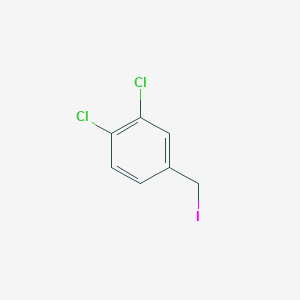

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-(iodomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWOWXDEIUANIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CI)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376670 | |

| Record name | 1,2-dichloro-4-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142523-67-9 | |

| Record name | 1,2-dichloro-4-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,2-Dichloro-4-(iodomethyl)benzene: A Technical Guide for Researchers

Executive Summary: This guide provides a comprehensive, technically detailed methodology for the synthesis of 1,2-dichloro-4-(iodomethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. The recommended synthetic pathway is a robust two-step process commencing with the free-radical bromination of 3,4-dichlorotoluene to yield 1,2-dichloro-4-(bromomethyl)benzene. This intermediate is subsequently converted to the target compound via a Finkelstein halogen exchange reaction. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes the causality behind the selection of reagents and reaction conditions to ensure reproducibility and safety.

Introduction

Chemical Identity and Properties

This compound (CAS No. 142523-67-9) is a halogenated aromatic hydrocarbon with the molecular formula C₇H₅Cl₂I.[1] The structure features a benzene ring substituted with two chlorine atoms at positions 1 and 2, and an iodomethyl group at position 4. The presence of the highly reactive iodomethyl group, a superb leaving group in nucleophilic substitution reactions, makes this compound a valuable and versatile building block in organic synthesis.

Significance and Applications in Research and Drug Development

Halogenated intermediates are foundational to the synthesis of a vast array of complex organic molecules. Specifically, compounds like 1,2-dichloro-4-(chloromethyl)benzene, a close analog, are instrumental in the production of pharmaceuticals, agrochemicals (such as pesticides and herbicides), and specialized dyes.[2] The iodinated version, this compound, offers enhanced reactivity, making it a preferred precursor for introducing the 3,4-dichlorobenzyl moiety into target structures, a common feature in many biologically active compounds.

Recommended Synthetic Pathway

Overview of the Two-Step Synthesis

The most efficient and reliable synthesis of this compound starts from the readily available commercial reagent, 3,4-dichlorotoluene. The synthesis is executed in two sequential steps:

-

Benzylic Bromination: The methyl group of 3,4-dichlorotoluene is selectively halogenated using a free-radical bromination reaction to form the intermediate, 1,2-dichloro-4-(bromomethyl)benzene.

-

Finkelstein Halogen Exchange: The bromo-intermediate is then converted to the final iodo-product through a nucleophilic substitution reaction with an iodide salt.

This pathway is favored due to its high selectivity, use of relatively accessible reagents, and straightforward execution.

Logical Flow of the Synthetic Strategy

Caption: Overall two-step synthetic workflow.

Step 1: Free-Radical Bromination of 3,4-Dichlorotoluene

Mechanistic Principles: Understanding Benzylic Bromination

The selective halogenation of the methyl group adjacent to the benzene ring occurs via a free-radical chain reaction.[3] This position, known as the benzylic position, is particularly susceptible to radical formation because the resulting benzyl radical is resonance-stabilized by the aromatic ring. The reaction proceeds through three key stages: initiation, propagation, and termination. Bromination is significantly more selective than chlorination for this transformation because the hydrogen abstraction step by a bromine radical is endothermic and has a "late" transition state that closely resembles the product radical, making it highly sensitive to the stability of the radical being formed.[4][5]

Mechanism of Free-Radical Bromination

Caption: The free-radical chain mechanism.

Causality Behind Experimental Choices

-

Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over liquid bromine (Br₂). NBS provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, which minimizes side reactions such as electrophilic aromatic substitution on the benzene ring.[6]

-

Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the chain reaction at a reasonable rate and temperature. AIBN is often chosen for its predictable decomposition kinetics.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is used. These solvents do not react with the radical intermediates.

-

Energy Input: The reaction is typically initiated by heat or UV light to facilitate the homolytic cleavage of the initiator.[3]

Detailed Experimental Protocol

-

Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichlorotoluene (1 equivalent).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 0.02 equivalents).

-

Solvent: Add a sufficient volume of carbon tetrachloride to dissolve the reactants.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain reflux with vigorous stirring. The reaction can be monitored by GC-MS or TLC. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1,2-dichloro-4-(bromomethyl)benzene.

-

Data Summary: Benzylic Bromination

| Parameter | Value | Rationale |

| Starting Material | 3,4-Dichlorotoluene | Commercially available precursor. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides controlled Br₂ concentration, enhancing selectivity.[6] |

| Initiator | AIBN | Provides free radicals upon heating to initiate the reaction. |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent that does not interfere with the radical mechanism. |

| Temperature | Reflux (~77°C) | Sufficient energy to decompose AIBN and drive the reaction. |

| Expected Yield | >85% | High selectivity of benzylic bromination. |

Step 2: Finkelstein Halogen Exchange Reaction

Mechanistic Principles: The Sₙ2 Pathway

The Finkelstein reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction used to convert alkyl chlorides or bromides into alkyl iodides.[7][8] The reaction involves the backside attack of an iodide nucleophile on the carbon atom bearing the leaving group (bromide). This single-step mechanism results in the inversion of stereochemistry if the carbon is a stereocenter (not applicable in this specific synthesis).[7]

Causality Behind Experimental Choices

-

Iodide Source: Sodium iodide (NaI) or potassium iodide (KI) are used as the source of the iodide nucleophile.[9][10]

-

Solvent: Acetone is the quintessential solvent for this reaction.[8][11] The success of the Finkelstein reaction hinges on Le Châtelier's principle. While sodium iodide is soluble in acetone, the sodium bromide (NaBr) or sodium chloride (NaCl) byproducts are not.[8] This causes the NaBr byproduct to precipitate out of the solution, driving the equilibrium towards the formation of the desired alkyl iodide product.[12][13]

-

Temperature: Gentle heating is often employed to increase the reaction rate, though the reaction can also proceed at room temperature.[10][14]

Mechanism of the Finkelstein Reaction

Caption: The Sₙ2 mechanism of the Finkelstein reaction.

Detailed Experimental Protocol

-

Setup: In a round-bottom flask, dissolve the crude 1,2-dichloro-4-(bromomethyl)benzene (1 equivalent) from the previous step in acetone.

-

Reagent Addition: Add sodium iodide (NaI) (1.5 - 2.0 equivalents) to the solution. A slight excess of NaI is used to ensure the reaction goes to completion.[15]

-

Reaction: Stir the mixture at room temperature or gently reflux (approx. 56°C) for 2-3 hours. The formation of a white precipitate (NaBr) is indicative of reaction progress.

-

Workup:

-

Cool the mixture and remove the precipitated sodium bromide by filtration.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane or diethyl ether.

-

Wash the organic solution with water, then with a dilute solution of sodium thiosulfate (to remove any trace of iodine), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo to obtain the crude product.

-

Data Summary: Finkelstein Reaction

| Parameter | Value | Rationale |

| Starting Material | 1,2-Dichloro-4-(bromomethyl)benzene | Intermediate from Step 1. |

| Iodide Source | Sodium Iodide (NaI) | Provides the iodide nucleophile.[9] |

| Solvent | Acetone | Solubilizes NaI but not the NaBr byproduct, driving the reaction forward.[8][11] |

| Temperature | Room Temp. to Reflux (~56°C) | Balances reaction rate and stability. |

| Expected Yield | >90% | The reaction is typically high-yielding due to the precipitation of the salt byproduct. |

Purification and Characterization

The final crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel if necessary.

The identity and purity of the final product and the intermediate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity. The benzylic protons (-CH₂I) will have a characteristic chemical shift.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a molecule containing two chlorine atoms and one iodine atom.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety and Handling Precautions

-

Hazard Identification: Benzyl halides, including the intermediates and product in this synthesis, are lachrymators and skin irritants. 3,4-Dichlorotoluene is harmful if swallowed or inhaled.[16] Solvents like carbon tetrachloride are toxic and carcinogenic. N-Bromosuccinimide is an irritant.

-

Personal Protective Equipment (PPE): All manipulations should be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Engineering Controls: A fume hood is mandatory. Reactions involving heating should be conducted with appropriate condenser setups to prevent the release of volatile compounds.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the selective free-radical bromination of 3,4-dichlorotoluene followed by a Finkelstein halogen exchange. This guide provides a detailed, mechanistically-grounded framework for researchers, emphasizing the rationale behind procedural choices to ensure a high degree of success and safety. The protocols described are robust and can be adapted for various scales, providing a solid foundation for the synthesis of this important chemical intermediate.

References

-

Vertex AI Search. Conversion of benzyl bromide into Benzyl iodide. 9

-

Vertex AI Search. Conversion of Benzyl Bromide to Benzyl Iodide with NaI in Acetone. 11

-

BYJU'S. Finkelstein Reaction.

-

Sathee Jee. Finkelstein Reaction.

-

PrepChem.com. Preparation of benzyl iodide.

-

Wikipedia. Finkelstein reaction.

-

J&K Scientific LLC. Finkelstein Reaction.

-

Grokipedia. Finkelstein reaction.

-

The Versatility of 1,2-Dichloro-4-(chloromethyl)benzene in Modern Synthesis.

-

Guidechem. 3,4-Dichlorotoluene 95-75-0 wiki.

-

YouTube. Side Chain Halogenation in benzene I Free radical.

-

Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination.

-

NIH National Center for Biotechnology Information. 1,4-Bis(iodomethyl)benzene.

-

chemBlink. SDS of 1,2-Dichloro-4-(Iodomethyl)-Benzene, Safety Data Sheets, CAS 142523-67-9.

-

YouTube. 10.1 Free Radical Halogenation | Organic Chemistry.

-

Chegg.com. Solved Free Radical Bromination: The four aromatic.

Sources

- 1. SDS of 1,2-Dichloro-4-(Iodomethyl)-Benzene, Safety Data Sheets, CAS 142523-67-9 - chemBlink [chemblink.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Solved Free Radical Bromination: The four aromatic | Chegg.com [chegg.com]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 9. Give reagents (inorganic or organic), needed to convert benzyl bromide into Benzyl iodide. [allen.in]

- 10. prepchem.com [prepchem.com]

- 11. Give reagents, inorganic or organic compound needed to convert benzyl bromide into (i) benzyl iodide (ii) benzyl ethyl ether (iii) benzyl alcohol (iv) benzyl cyanide (v) benzyl acetate (vi) (nitromethyl) benzene [allen.in]

- 12. jk-sci.com [jk-sci.com]

- 13. grokipedia.com [grokipedia.com]

- 14. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 15. 1,4-Bis(iodomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Page loading... [guidechem.com]

physicochemical properties of 1,2-dichloro-4-(iodomethyl)benzene

An In-depth Technical Guide to 1,2-Dichloro-4-(iodomethyl)benzene

Introduction: A Versatile Halogenated Building Block

This compound, also known by its IUPAC name 3,4-dichlorobenzyl iodide, is a poly-halogenated aromatic compound that serves as a critical intermediate in advanced organic synthesis.[1] Its trifunctional nature—featuring a dichlorinated benzene ring and a reactive iodomethyl group—makes it a highly valuable precursor for introducing the 3,4-dichlorobenzyl moiety into a wide array of molecular scaffolds. This structural motif is of significant interest in medicinal chemistry and materials science.

The strategic placement of chlorine atoms on the aromatic ring influences the electronic properties and metabolic stability of derivative compounds, while the iodomethyl group provides a highly reactive site for nucleophilic substitution reactions. This reactivity profile is superior to its chloro- and bromo- analogs, making it the reagent of choice for more challenging synthetic transformations. This guide offers a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and safe handling, tailored for professionals in research and drug development.

Physicochemical and Structural Data

A precise understanding of the is fundamental to its effective application in experimental work. These parameters govern its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,4-Dichlorobenzyl iodide | [2] |

| CAS Number | 142523-67-9 | [1] |

| Molecular Formula | C₇H₅Cl₂I | [1][2] |

| Molecular Weight | 286.93 g/mol | [2] |

| Exact Mass | 285.88100 g/mol | [2] |

| Appearance | Solid | [3] |

| Solubility | Limited solubility in water; higher solubility in non-polar organic solvents.[3] | [3] |

| InChI Key | ADWOWXDEIUANIT-UHFFFAOYSA-N | [2] |

| SMILES | ClC1=C(Cl)C=C(CI)C=C1 | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved via a halogen exchange reaction, specifically the Finkelstein reaction, starting from the more readily available 1,2-dichloro-4-(chloromethyl)benzene. The underlying principle is the differential solubility of sodium halides in acetone; sodium iodide (NaI) is soluble, while the resulting sodium chloride (NaCl) is not, driving the equilibrium towards the formation of the desired iodo-product.

Experimental Protocol: Finkelstein Reaction

This protocol describes a robust method for the synthesis of this compound.

Materials:

-

1,2-Dichloro-4-(chloromethyl)benzene

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dichloro-4-(chloromethyl)benzene (1.0 eq) in anhydrous acetone.

-

Addition of Reagent: Add an excess of anhydrous sodium iodide (typically 1.5-2.0 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux. A white precipitate of sodium chloride will begin to form. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter off the precipitated NaCl and wash the solid with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural elucidation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the two protons of the iodomethyl (-CH₂I) group, typically in the range of 4.4-4.6 ppm. The aromatic region will display signals corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling constants.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the iodomethyl carbon at a distinct upfield chemical shift. Additionally, six signals will be present for the aromatic carbons, with two of them corresponding to the carbons bearing the chloro-substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic ring and the methylene group. Strong absorptions corresponding to C-Cl and C-I bonds will also be present in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass (285.8810 Da).[2] The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Safety, Handling, and Storage

This compound is a reactive chemical intermediate and must be handled with appropriate safety precautions. While specific hazard data for this exact compound is limited, related structures such as 1,2-dichloro-4-iodobenzene are classified as harmful and irritants.[4][5]

Core Safety Recommendations:

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[2] Wear suitable protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2][4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] The compound may be light-sensitive, so storage in an amber vial or a dark location is recommended.[6]

-

Fire Safety: In case of fire, use appropriate extinguishing media. Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride gas.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Applications in Drug Discovery and Development

The utility of this compound stems from its role as a versatile building block. The 3,4-dichlorophenyl group is a common feature in many pharmacologically active molecules due to its ability to enhance binding affinity and modulate pharmacokinetic properties. The analogous compound, 1,2-dichloro-4-(chloromethyl)benzene, is a known key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[7] This highlights the industrial relevance of this substitution pattern.

The high reactivity of the C-I bond allows for efficient coupling with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions), enabling the construction of complex molecular architectures that are central to many active pharmaceutical ingredients (APIs).[7] Its use facilitates the exploration of structure-activity relationships (SAR) by allowing chemists to systematically modify target molecules.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry, particularly for applications in drug discovery and materials science. Its well-defined physicochemical properties, coupled with a straightforward and high-yielding synthetic protocol, make it an accessible and valuable tool for researchers. Adherence to strict safety and handling protocols is paramount to its successful and safe application in the laboratory. The continued exploration of this and similar halogenated building blocks will undoubtedly contribute to the development of novel and effective chemical entities.

References

-

Chemsrc. (n.d.). 1,2-Dichloro-4-iodobenzene | CAS#:20555-91-3. Retrieved January 14, 2026, from [Link]

-

Dakota Pharm. (n.d.). The Versatility of 1,2-Dichloro-4-(chloromethyl)benzene in Modern Synthesis. Retrieved January 14, 2026, from [Link]

-

Solubility of Things. (n.d.). 1,2-dichloro-4-(chloromethyl)benzene. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Benzene, 1,2-dichloro-4-iodo-. Retrieved January 14, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 142523-67-9. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to 1,2-Dichloro-4-(iodomethyl)benzene for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility with a Precisely Functionalized Benzyl Halide

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of halogenated aromatic moieties is a cornerstone of rational drug design. These functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting parameters such as metabolic stability, binding affinity, and membrane permeability. Within this context, 1,2-dichloro-4-(iodomethyl)benzene, also known as 3,4-dichlorobenzyl iodide, emerges as a highly valuable and reactive building block for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, properties, synthesis, and applications, with a particular focus on its utility as a key intermediate in the development of novel therapeutic agents. As a senior application scientist, the following sections are designed to offer not just procedural steps, but also the underlying chemical principles and strategic considerations to empower researchers in their synthetic endeavors.

Core Compound Identification and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is a trifunctionalized aromatic compound, offering a unique combination of a dichlorinated phenyl ring and a reactive iodomethyl group.

Chemical Structure and CAS Number:

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 142523-67-9 .[1][2][3] The molecular structure is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 142523-67-9 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂I | [1][3] |

| Molecular Weight | 286.93 g/mol | [4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,4-Dichlorobenzyl iodide | [4] |

| Boiling Point | 287.1°C at 760 mmHg | [3] |

| Density | 1.932 g/cm³ | [3] |

| Flash Point | 127.4°C | [3] |

| Refractive Index | 1.646 | [3] |

| Vapor Pressure | 0.00438 mmHg at 25°C | [3] |

Synthesis of this compound: A Guide to Practical Methodologies

The synthesis of this compound can be approached through several reliable methods. The choice of a particular synthetic route will often depend on the availability of starting materials, desired scale, and the specific requirements for purity. Two primary, field-proven strategies are detailed below.

Methodology 1: Direct Iodination of 3,4-Dichlorobenzyl Alcohol

A direct and efficient method for the preparation of this compound involves the reaction of 3,4-dichlorobenzyl alcohol with elemental iodine in the presence of a reducing agent, such as sodium borohydride. This approach is advantageous as it often proceeds under mild conditions and can provide the desired product in good yield and purity. A detailed experimental protocol based on a patented method is provided below.[5]

Reaction Scheme:

Sources

- 1. SDS of 1,2-Dichloro-4-(Iodomethyl)-Benzene, Safety Data Sheets, CAS 142523-67-9 - chemBlink [chemblink.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. CN111196750B - Preparation method of benzyl iodide and derivatives thereof - Google Patents [patents.google.com]

spectroscopic data for 1,2-dichloro-4-(iodomethyl)benzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Dichloro-4-(iodomethyl)benzene

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of novel synthetic intermediates is paramount. This compound is a halogenated aromatic compound with significant potential as a versatile building block. Its structural analogue, 1,2-dichloro-4-(chloromethyl)benzene, is a known precursor in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] The replacement of the chloromethyl group with an iodomethyl moiety introduces a more reactive site for nucleophilic substitution, potentially opening new synthetic pathways.

However, a thorough review of established spectroscopic databases reveals a scarcity of published experimental data for this compound. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to approach the structural characterization of this specific molecule. We will leverage established principles of spectroscopy and draw reasoned predictions from the known data of closely related analogues to provide a self-validating protocol for its definitive identification. This document will detail the core methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, explaining the causal logic behind each analytical step.

Molecular Structure and Predicted Spectroscopic Features

A foundational analysis of the molecule's structure allows us to anticipate its spectroscopic behavior. The key features of this compound (C₇H₅Cl₂I) are:

-

A 1,2,4-trisubstituted benzene ring: This will produce a characteristic pattern in the aromatic region of the NMR spectra and specific out-of-plane bending vibrations in the IR spectrum.

-

Two chlorine atoms: The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) will generate a distinct isotopic pattern for the molecular ion in mass spectrometry.

-

An iodomethyl (-CH₂I) group: This benzylic group contains protons and a carbon whose NMR signals will be highly informative. The carbon-iodine bond will have a characteristic absorption in the far-infrared region.

This guide will systematically detail the protocols to observe and interpret these features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as it is an excellent solvent for many organic compounds and its residual proton signal is well-documented.[2]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for improved signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum over a range of 0-10 ppm.

-

Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum over a range of 0-160 ppm.

-

Employ a sufficient number of scans (e.g., 1024 or more) to obtain good signal intensity for all carbon atoms.

-

Reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.

-

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the two benzylic protons of the iodomethyl group. The predictions below are based on the analysis of similar structures, such as 1,2-dichloro-4-(chloromethyl)benzene[3] and considering the substitution effects of iodine versus chlorine.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.45 | d, J ≈ 2.0 Hz | 1H | H-3 | This proton is ortho to a chlorine atom and meta to the iodomethyl group. It is expected to be a doublet due to coupling with H-5. |

| ~ 7.38 | d, J ≈ 8.2 Hz | 1H | H-6 | This proton is ortho to a chlorine atom and meta to another chlorine atom. It will appear as a doublet due to coupling with H-5. |

| ~ 7.15 | dd, J ≈ 8.2, 2.0 Hz | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |

| ~ 4.40 | s | 2H | -CH₂I | The benzylic protons of an iodomethyl group are expected in this region. This is shifted upfield compared to the ~4.55 ppm signal of the analogous -CH₂Cl protons[3] due to the lower electronegativity of iodine. |

Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display six distinct signals: four for the aromatic carbons and one for the iodomethyl carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138.0 | C-4 | The aromatic carbon bearing the iodomethyl substituent. Its chemical shift is influenced by the attached group. |

| ~ 133.0 | C-1 | Aromatic carbon bearing a chlorine atom. |

| ~ 131.0 | C-2 | Aromatic carbon bearing a chlorine atom. |

| ~ 130.5 | C-6 | Aromatic methine carbon. |

| ~ 129.0 | C-5 | Aromatic methine carbon. |

| ~ 128.5 | C-3 | Aromatic methine carbon. |

| ~ 5.0 | -CH₂I | The key signal for the iodomethyl group. The carbon atom bonded to iodine is significantly shielded and shifted upfield compared to the carbon in a chloromethyl group, which appears around 45 ppm.[4][5] This dramatic difference is a critical validation point. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight, confirm the isotopic distribution, and analyze the fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to libraries.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of 40-350 amu.

Predicted Mass Spectrum Analysis (EI)

The analysis of the mass spectrum provides several layers of structural confirmation.

| m/z Value | Interpretation | Rationale |

| 286, 288, 290 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster . The calculated monoisotopic mass of C₇H₅³⁵Cl₂¹²⁷I is 285.88 g/mol . The cluster arises from the isotopic abundances of ³⁵Cl and ³⁷Cl. The expected intensity ratio is approximately 9:6:1, which is a definitive signature for a dichlorinated compound. |

| 159, 161 | [M - I]⁺ | Loss of Iodine Radical . This represents the most stable fragment, the dichlorobenzyl cation. The loss of the heavy iodine atom (127 amu) is a highly favorable fragmentation pathway. The 1:0.65 ratio of these peaks further confirms the presence of two chlorine atoms. |

| 124 | [M - I - Cl]⁺ | Loss of Iodine and Chlorine . A subsequent loss of a chlorine radical from the m/z 159 fragment. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR-ATR

Objective: To identify key functional groups and the aromatic substitution pattern.

Methodology:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

-

Background Scan: Perform a background scan of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of the solid or liquid sample directly on the ATR crystal and collect the spectrum. A typical range is 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum can be interpreted by identifying characteristic absorption bands. These predictions are based on known frequencies for similar functional groups.[6][7]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of C-H bonds on the benzene ring. |

| 2950-2850 | Aliphatic C-H Stretch | Corresponds to the stretching vibrations of the C-H bonds in the -CH₂- group. |

| ~1590, ~1470 | Aromatic C=C Ring Stretch | Characteristic absorptions for the benzene ring itself. |

| 1200-1000 | Aromatic C-H In-Plane Bending | Further evidence of the substituted aromatic ring. |

| 880-800 | C-H Out-of-Plane Bending | The specific pattern in this "fingerprint" region is highly diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring. |

| 800-600 | C-Cl Stretch | Strong absorptions indicating the presence of chloro-aromatic bonds. |

| ~550-480 | C-I Stretch | A strong absorption in the far-IR region, confirming the carbon-iodine bond. This is often at the lower limit of standard mid-IR spectrometers. |

Integrated Analytical Workflow

The definitive characterization of this compound relies on the synergistic interpretation of all spectroscopic data. A logical workflow ensures that each piece of data validates the others, leading to an irrefutable structural assignment.

Sources

- 1. nbinno.com [nbinno.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 1,2-Dichloro-4-(chloromethyl)benzene(102-47-6) 1H NMR spectrum [chemicalbook.com]

- 4. 1,2-Dichloro-4-(chloromethyl)benzene(102-47-6) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

hazards and safety precautions for 1,2-dichloro-4-(iodomethyl)benzene

An In-Depth Technical Guide to the Safe Handling of 1,2-Dichloro-4-(iodomethyl)benzene for Research and Development

This guide provides a comprehensive overview of the hazards and necessary safety precautions for this compound (CAS No. 142523-67-9). It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure a high standard of safety and procedural integrity.

Introduction: Understanding the Compound and Its Risks

This compound is a halogenated aromatic compound. Its structure, featuring a dichlorinated benzene ring and a reactive iodomethyl group, makes it a useful synthetic intermediate. However, these same structural features are the source of its significant health and safety hazards. The iodomethyl group, in particular, classifies this compound as a benzylic halide, a class of molecules known for their reactivity as alkylating agents. This reactivity is the primary driver of its toxicological profile, demanding stringent adherence to safety protocols.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound begins. The primary hazards are associated with its acute toxicity, irritant properties, and potential as a reactive alkylating agent.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on available data, this compound is classified as follows. Note that similar compounds with the iodomethyl functional group are often considered corrosive.[1]

| Hazard Class | Category | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4] | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |

Toxicological Profile: The Risk of Alkylation

-

Inhalation: Harmful if inhaled, causing irritation to the nose, throat, and respiratory tract.[1][2]

-

Skin Contact: Harmful and causes irritation.[2][3] Prolonged contact may lead to redness, pain, and potential absorption through the skin.

-

Eye Contact: Causes serious and potentially damaging eye irritation.[2][4] The lachrymatory properties will cause immediate discomfort and tearing.

-

Ingestion: Harmful if swallowed, with potential for gastrointestinal irritation.[1][2][3]

Physicochemical and Reactivity Hazards

-

Stability: Stable under recommended storage conditions.[5]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][6]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl) gas, and hydrogen iodide (HI).[3][5]

Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls and administrative procedures over sole reliance on personal protective equipment (PPE), is essential.

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

-

Ventilation: Ensure the laboratory is well-ventilated.[8]

-

Safety Equipment: An operational eyewash station and safety shower must be in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

The correct selection and use of PPE is the final barrier between the researcher and the chemical.

| PPE Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Protects against skin contact and absorption.[5] Contaminated gloves must be removed and disposed of properly. |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, while the face shield protects the entire face.[5] |

| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact.[5][9] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates may be required for spill cleanup or if engineering controls fail.[3][6] | Use should be based on a formal risk assessment and institutional policy. |

Standard Operating Protocol for Handling

-

Preparation: Before handling, ensure all necessary engineering controls are active and required PPE is donned correctly. Clear the fume hood of all unnecessary items.

-

Weighing: Weigh the solid compound in a disposable weigh boat or on glassine paper within the fume hood to contain any dust.

-

Transfer: Use a spatula for transfers. If making a solution, add the solid slowly to the solvent to avoid splashing.

-

During Reaction: Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) as much as possible.

-

Post-Handling: After use, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or acetone), collecting the waste solvent for proper disposal. Wash hands thoroughly with soap and water after removing gloves.[5]

Storage and Waste Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage Requirements

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5][8][10]

-

Store locked up or in an area accessible only to qualified personnel.[5][7]

-

Segregate from incompatible materials such as strong oxidizing agents.[5]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous. Never dispose of this chemical down the drain.

-

Collect Waste: Collect all contaminated solids (gloves, weigh boats, paper towels) and liquid waste (reaction residues, cleaning solvents) in a designated, properly labeled, and sealed hazardous waste container.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

-

Disposal: Arrange for pickup and disposal by a licensed environmental waste management company in accordance with all local, state, and federal regulations.[4][5]

Caption: Workflow for the safe disposal of hazardous chemical waste.

Emergency Procedures

Immediate and appropriate action is vital in the event of exposure or a spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Use soap and water for washing. Seek immediate medical attention if irritation persists.[5][11][12] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12] |

Spill Management

For a small spill inside a chemical fume hood:

-

Evacuate & Alert: Alert personnel in the immediate area.

-

Contain: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to cover and contain the spill.

-

Collect: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container. Avoid creating dust.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and place the cloth in the waste container.

-

Dispose: Seal and label the waste container for proper disposal.

For large spills, or any spill outside of a fume hood, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.

References

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. Available at: [Link]

-

PubChem. Benzene, 1,2-dichloro-4-iodo- | C6H3Cl2I | CID 88591. Available at: [Link]

-

PubChem. 1-Chloro-4-(iodomethyl)benzene | C7H6ClI | CID 312167. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available at: [Link]

-

Loba Chemie. Safety Data Sheet for 1,2-Dichlorobenzene. Available at: [Link]

-

Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available at: [Link]

-

Prochemko. Safety Data Sheet. Available at: [Link]

-

Sdfine. Safety Data Sheet for 1,2-dichlorobenzene. Available at: [Link]

-

OEHHA. Chronic Toxicity Summary 1,4-Dichlorobenzene. Available at: [Link]

-

University of Rochester Medical Center. First Aid: Chemical Exposure. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Background Document: Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste. Available at: [Link]

-

Chemsrc. 1,2-Dichloro-4-iodobenzene | CAS#:20555-91-3. Available at: [Link]

Sources

- 1. 1-Chloro-4-(iodomethyl)benzene | C7H6ClI | CID 312167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lobachemie.com [lobachemie.com]

- 9. epa.gov [epa.gov]

- 10. fishersci.com [fishersci.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. prochemko.eu [prochemko.eu]

- 13. myhealth.umassmemorial.org [myhealth.umassmemorial.org]

- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

solubility of 1,2-dichloro-4-(iodomethyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,2-Dichloro-4-(iodomethyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and chemical synthesis. Direct quantitative solubility data for this compound is not extensively available in public literature. Therefore, this document synthesizes foundational chemical principles, data from analogous structures, and detailed experimental methodologies to empower researchers in drug development and chemical synthesis. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties, provide a predicted solubility profile across a range of common organic solvents, and present a robust, step-by-step protocol for its empirical determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed to serve as a practical resource for scientists, enabling informed solvent selection for reactions, purifications, and formulation development.

Introduction: Understanding the Molecule

This compound (CAS No. 142523-67-9) is a substituted aromatic compound with the molecular formula C₇H₅Cl₂I.[1] Its structure, featuring a dichlorinated benzene ring and an iodomethyl functional group, makes it a valuable and reactive building block in organic synthesis. The solubility of this compound is a critical parameter that dictates its handling, reaction kinetics, purification strategy (e.g., crystallization), and formulation. An understanding of its behavior in various organic solvents is paramount for optimizing synthetic routes and ensuring process efficiency and scalability.

The core structure consists of a benzene ring, which is inherently non-polar, substituted with two chlorine atoms and an iodomethyl group. The high electronegativity of the chlorine and iodine atoms introduces polarity and dipole moments into the molecule. However, the overall molecule remains largely hydrophobic due to the dominance of the aromatic ring and the large, polarizable iodine atom. Its molecular weight is approximately 286.93 g/mol .[2] This combination of features suggests a nuanced solubility profile, favoring non-polar and weakly polar organic solvents over highly polar ones.

Theoretical Principles & Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[3][4] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, more energetically favorable solute-solvent interactions.[5]

For this compound, the key factors influencing solubility are:

-

Van der Waals Forces: The aromatic ring and halogen atoms contribute to significant London dispersion forces, which are the primary interactions with non-polar solvents.

-

Dipole-Dipole Interactions: The C-Cl and C-I bonds are polar, creating a net molecular dipole moment that allows for interactions with polar solvents.

-

Molecular Size and Shape: The relatively large size of the molecule can create a larger cavity within the solvent structure, which can be energetically costly, particularly in highly structured solvents like water.

Based on these principles and qualitative data for structurally similar haloalkanes and halogenated aromatic compounds, a predicted solubility profile can be established.[6][7][8] Haloalkanes generally dissolve well in organic solvents because the new intermolecular forces formed between the haloalkane and solvent molecules are similar in strength to the forces being broken in the individual components.[7]

Logical Framework for Solubility Prediction

The following diagram illustrates the reasoning used to predict the solubility of this compound.

Caption: Logical flow from molecular structure to predicted solubility in different solvent classes.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Cyclohexane, Heptane | London Dispersion | High | The non-polar nature of the solute's large aromatic core aligns well with the solvent.[3][7] |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | London Dispersion, π-π Stacking | Very High | Strong affinity due to similar aromatic structures, allowing for favorable π-π interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | London Dispersion, Dipole-Dipole | Very High | "Like dissolves like" principle is strongly applicable; similar halogenated nature.[6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Dipole-Dipole, London Dispersion | High to Moderate | THF's higher polarity may slightly reduce solubility compared to diethyl ether. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Dipole-Dipole | Moderate | The solvent's polarity can interact with the solute's dipoles, but the non-polar bulk of the solute limits high solubility. |

| Esters | Ethyl Acetate | Dipole-Dipole | Moderate | Similar to ketones, a balance between polar and non-polar interactions is expected. |

| Alcohols | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Low to Very Low | The strong hydrogen bonding network of the solvent is difficult for the non-H-bonding solute to disrupt.[5][9] |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | Moderate to Low | While these are excellent solvents, the high polarity mismatch may limit solubility compared to less polar options. |

| Aqueous | Water | Hydrogen Bonding | Insoluble | The molecule is predominantly hydrophobic and cannot overcome the strong hydrogen bonds of water.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, an empirical approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[10][11] The protocol described below is a self-validating system that ensures the solution reaches equilibrium, providing trustworthy and reproducible results.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials (20 mL) with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (e.g., Diode Array Detector)

-

HPLC column suitable for reverse-phase chromatography (e.g., C18)

-

Step-by-Step Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to several vials for each solvent being tested. An excess is critical to ensure a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid.

-

Causality: Using an excess of solid solute ensures that the solvent becomes fully saturated and that the system reaches thermodynamic equilibrium between the dissolved and undissolved states.

-

-

Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours).

-

Causality: Prolonged agitation at a constant temperature is essential to ensure the system reaches equilibrium. A preliminary time-course study can be run to determine the minimum time required to reach a plateau in concentration.[12]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Causality: This quiescent period prevents suspended microparticles from being sampled, which would artificially inflate the measured solubility.

-

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial.

-

Trustworthiness: Filtering is a critical step to remove any remaining particulate matter, ensuring that the analyzed sample contains only the dissolved solute.

-

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the filtrate with the same solvent to bring the concentration into the linear range of the analytical method (e.g., HPLC calibration curve).

-

Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of the solute.

Quantitative Analysis Workflow: HPLC-UV

The following workflow outlines the process for quantifying the solute concentration.

Caption: Experimental workflow for quantitative solubility determination via HPLC.

Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = C_hplc × DF

Where:

-

C_hplc is the concentration of the diluted sample determined from the HPLC calibration curve (in mg/mL).

-

DF is the dilution factor applied to the saturated filtrate.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like 1,2-dichloro-4-iodobenzene and other benzyl halides provides essential guidance.[13][14][15]

-

Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[15][16] Benzyl halides are often lachrymatory.

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[13]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

This guide provides a robust framework for understanding and determining the . While direct published data is scarce, a strong predictive profile can be established based on its molecular structure and the fundamental principles of chemical solubility. The compound is expected to be highly soluble in non-polar aromatic and halogenated solvents, moderately soluble in polar aprotic solvents like ethers and ketones, and poorly soluble in polar protic solvents such as alcohols and water. For precise applications, the detailed experimental protocol provided herein offers a reliable method for generating accurate, quantitative solubility data, enabling researchers to make informed decisions for process development and optimization in their scientific endeavors.

References

-

Tiwari Academy. (2024). In which type of solvents do haloalkanes tend to dissolve, and why is their solubility higher in organic solvents compared to water? Tiwari Academy Discussion Forum. [Link]

-

Brainly.in. (2019). haloalkanes easily dissolve in organic solvents give reason?[Link]

-

Filo. (2024). Why haloalkanes are easily dissolved in organic solvent. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Quora. (2017). Why do haloalkanes dissolve in organic solvents?[Link]

-

Quora. (n.d.). Why do haloalkanes dissolve in organic solvents? Organic Chemists. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

ASCE Library. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). [Link]

-

ResearchGate. (2021). Table 2 Solubility of selected aromatic compounds in water at 25 °C. [Link]

-

PubChem. (n.d.). Benzene, 1,2-dichloro-4-iodo-. [Link]

-

Solubility of Things. (n.d.). 1,2-dichloro-4-(chloromethyl)benzene. [Link]

-

Chemistry LibreTexts. (2022). 3.3D: Using Solubility Data. [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

-

Chemsrc. (n.d.). 1,2-Dichloro-4-iodobenzene | CAS#:20555-91-3. [Link]

-

PubChem. (n.d.). 1-Chloro-4-(iodomethyl)benzene. [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

Sources

- 1. SDS of 1,2-Dichloro-4-(Iodomethyl)-Benzene, Safety Data Sheets, CAS 142523-67-9 - chemBlink [chemblink.com]

- 2. echemi.com [echemi.com]

- 3. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 4. chem.ws [chem.ws]

- 5. quora.com [quora.com]

- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 7. brainly.in [brainly.in]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. organicchemists.quora.com [organicchemists.quora.com]

- 10. m.youtube.com [m.youtube.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. 1-Chloro-4-(iodomethyl)benzene | C7H6ClI | CID 312167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Benzene, 1,2-dichloro-4-iodo- | C6H3Cl2I | CID 88591 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Technical Guide to 1,2-Dichloro-4-(iodomethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1,2-dichloro-4-(iodomethyl)benzene, a halogenated aromatic compound of significant interest to the scientific and pharmaceutical research communities. The document delineates its core physicochemical properties, offers a detailed, field-proven protocol for its synthesis via the Finkelstein reaction, and explores its applications as a reactive intermediate in drug development. Emphasis is placed on the causality behind experimental choices, self-validating protocols for quality control, and stringent safety measures. This guide is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical building block in their synthetic endeavors.

Introduction: The Strategic Value of a Hyper-Reactive Intermediate

In the landscape of medicinal chemistry and synthetic route design, the strategic introduction of specific structural motifs is paramount. This compound (also known as 3,4-dichlorobenzyl iodide) emerges as a pivotal intermediate for this purpose. Its architecture, featuring a dichlorinated phenyl ring, is a common feature in numerous active pharmaceutical ingredients (APIs) and agrochemicals, conferring specific lipophilic and metabolic properties.

The true synthetic utility of this molecule, however, lies in the iodomethyl group. The carbon-iodine bond is significantly weaker and more polarizable than its carbon-bromine or carbon-chlorine counterparts. This renders the methylene carbon exceptionally electrophilic and makes the iodide ion an outstanding leaving group. For the synthetic chemist, this translates to faster reaction kinetics and the ability to perform nucleophilic substitutions under milder conditions, preserving sensitive functional groups elsewhere in the molecule. This guide provides the foundational knowledge to effectively synthesize, verify, and utilize this potent alkylating agent.

Core Physicochemical & Structural Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound have been consolidated from verified sources and are presented below.

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data Summary

For ease of reference, the key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonym | 3,4-Dichlorobenzyl iodide | [1][2] |

| CAS Number | 142523-67-9 | [1][2] |

| Molecular Formula | C₇H₅Cl₂I | [1][2][3] |

| Molecular Weight | 286.92 g/mol | [1][2] |

| Density | 1.932 g/cm³ | [2] |

| Boiling Point | 287.1°C at 760 mmHg | [2] |

| Flash Point | 127.4°C | [2] |

| Refractive Index | 1.646 | [2] |

| Vapor Pressure | 0.00438 mmHg at 25°C | [2] |

Recommended Synthesis Protocol: The Finkelstein Reaction

The conversion of benzyl chlorides or bromides to the more reactive benzyl iodides is a classic and highly reliable transformation known as the Finkelstein reaction. This protocol is adapted from established methodologies for analogous compounds and represents the most efficient route to the title compound from commercially available precursors.[4]

Principle of Causality

The reaction's success hinges on Le Chatelier's principle. We utilize a commercially available and less expensive precursor, 1,2-dichloro-4-(chloromethyl)benzene, and react it with sodium iodide. The solvent of choice, anhydrous acetone, is critical. While sodium iodide is soluble in acetone, the sodium chloride byproduct is not. This causes the NaCl to precipitate from the reaction mixture as it forms, driving the equilibrium towards the desired product, this compound, and resulting in high conversion rates.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reactor Setup: Equip a flame-dried, round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging Reagents: To the flask, add 1,2-dichloro-4-(chloromethyl)benzene (1.0 eq). Dissolve it in a minimal amount of anhydrous acetone (approx. 5-10 mL per gram of starting material).

-

Initiating the Reaction: Add sodium iodide (1.5 eq) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-8 hours. The formation of a white precipitate (NaCl) will be observed.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Filter the solid NaCl precipitate and wash the filter cake with a small amount of cold acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Redissolve the resulting crude oil in a suitable organic solvent like dichloromethane (DCM).

-

Wash the organic layer with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine, followed by a wash with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

If necessary, purify the product further via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Synthetic Applications in Drug Development

The primary utility of this compound is as a potent electrophile for Sₙ2 reactions. It serves as a robust building block to install the 3,4-dichlorobenzyl group, a motif present in various pharmacologically active molecules. The chloro-analog, 1,2-dichloro-4-(chloromethyl)benzene, is a known intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5] The iodo-derivative offers enhanced reactivity for these transformations.

Generalized Alkylation Workflow

Caption: Generalized reaction scheme for nucleophilic substitution.

This reactivity is crucial for:

-

N-Alkylation: Reacting with primary or secondary amines to form substituted benzylamines, a core structure in many APIs.

-

O-Alkylation: Reacting with phenols or alcohols to form benzyl ethers.

-

S-Alkylation: Reacting with thiols to generate thioethers.

-

C-Alkylation: Reacting with stabilized carbanions (e.g., from malonic esters) to form new carbon-carbon bonds.

Quality Control: A Self-Validating Protocol

Ensuring the purity and identity of this compound is non-negotiable for reproducible downstream applications. A combination of GC-MS and NMR spectroscopy provides a comprehensive quality assessment.

Protocol: GC-MS for Purity Assessment

-

Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile solvent (e.g., 1 mg/mL in DCM or Ethyl Acetate).

-

Instrument Setup:

-

Column: Use a standard non-polar column (e.g., DB-5ms or equivalent).

-

Injection: Inject 1 µL of the sample.

-

Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C and hold for 5-10 minutes.

-

Mass Spectrometer: Scan in the range of 40-400 m/z.

-

-

Data Analysis:

-

Identity Confirmation: The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 286, along with a characteristic isotopic pattern for two chlorine atoms. Key fragmentation patterns, such as the loss of iodine (M-127) to give the 3,4-dichlorobenzyl cation at m/z ≈ 159, will further confirm the structure.

-

Purity Assessment: The purity is determined by the relative peak area of the product in the total ion chromatogram (TIC). For use in drug discovery, a purity of >98% is typically required.

-

Critical Safety & Handling Procedures

Based on available safety data, this compound is classified as an irritant and is harmful upon exposure.[6][7][8] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

-

Ventilation: All handling of this compound, especially when in solution or as a solid, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.[8]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, reactive intermediate that serves as a powerful tool for medicinal and synthetic chemists. Its enhanced reactivity as an alkylating agent allows for efficient and often high-yielding installation of the 3,4-dichlorobenzyl moiety into a wide array of molecular scaffolds. By understanding its physicochemical properties, employing robust synthetic and purification protocols, and adhering to strict safety guidelines, researchers can confidently and effectively utilize this compound to accelerate the discovery and development of novel chemical entities.

References

-

Matrix Fine Chemicals. This compound | CAS 142523-67-9. [Link]

-

PubChem. 1-Chloro-4-(iodomethyl)benzene | C7H6ClI | CID 312167. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1,2-Dichloro-4-iodobenzene. [Link]

-

Dakota Ingredients. The Versatility of 1,2-Dichloro-4-(chloromethyl)benzene in Modern Synthesis. [Link]

-

Ferguson, G., Glidewell, C., & Lough, A. J. (2010). 1,4-Bis(iodomethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3242. [Link]

Sources

- 1. This compound | CAS 142523-67-9 [matrix-fine-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. SDS of 1,2-Dichloro-4-(Iodomethyl)-Benzene, Safety Data Sheets, CAS 142523-67-9 - chemBlink [chemblink.com]

- 4. 1,4-Bis(iodomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.ca [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 1,2-Dichloro-4-(iodomethyl)benzene

An In-depth Technical Guide to the Commercial Availability and Application of 1,2-Dichloro-4-(iodomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of reactive intermediates is paramount to the success of a synthetic campaign. This compound, also known by its IUPAC name 3,4-Dichlorobenzyl iodide, is a key building block whose utility is derived from its distinct structural features. The presence of a dichlorinated aromatic ring offers metabolic stability and modulates the lipophilicity of a target molecule, while the iodomethyl group serves as a highly efficient electrophilic handle for introducing this moiety.

The iodine atom, being an excellent leaving group, renders the benzylic carbon highly susceptible to nucleophilic attack. This enhanced reactivity, when compared to its chloro- or bromo-analogs, often allows for milder reaction conditions, reduced reaction times, and higher yields, which are critical considerations in multi-step syntheses. This guide provides a comprehensive overview of the commercial availability, synthesis, key applications, and safe handling of this valuable reagent.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 142523-67-9 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,4-Dichlorobenzyl iodide | [2][3][4] |

| Molecular Formula | C₇H₅Cl₂I | [1][2][3] |

| Molecular Weight | 286.92 g/mol | [2][3] |

| Density | 1.932 g/cm³ | [3] |